4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
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Overview
Description
4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, which contribute to their diverse chemical and biological properties
Scientific Research Applications
4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, or antiviral activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
Target of Action
Similar compounds such as imidazole and thiazole derivatives have been reported to interact with a variety of biological targets . For instance, imidazole derivatives have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . Similarly, thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, and antifungal drugs .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with various biochemical pathways . For instance, imidazole derivatives have shown to interact with pathways related to inflammation, tumor growth, and diabetes . Similarly, thiazole derivatives have been reported to interact with pathways related to microbial growth, viral replication, and fungal growth .
Pharmacokinetics
It’s worth noting that similar compounds such as imidazole and thiazole derivatives are generally highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Similar compounds have been reported to have a variety of effects, such as anti-inflammatory, antitumor, and antidiabetic activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.
Chlorination: The chlorination of the benzothiazole ring can be achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Amines, thiols; typically carried out in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzothiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a similar core structure but lacking the prop-2-yn-1-yl and chlorine substituents.
2-aminobenzothiazole: A derivative with an amino group at the 2-position instead of the imine group.
4-chlorobenzothiazole: A derivative with a chlorine atom at the 4-position but lacking the prop-2-yn-1-yl group.
Uniqueness
4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is unique due to the presence of both the prop-2-yn-1-yl group and the chlorine atom, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2S.BrH/c1-2-6-13-9-7(11)4-3-5-8(9)14-10(13)12;/h1,3-5,12H,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIOZGZXGNYRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2Cl)SC1=N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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